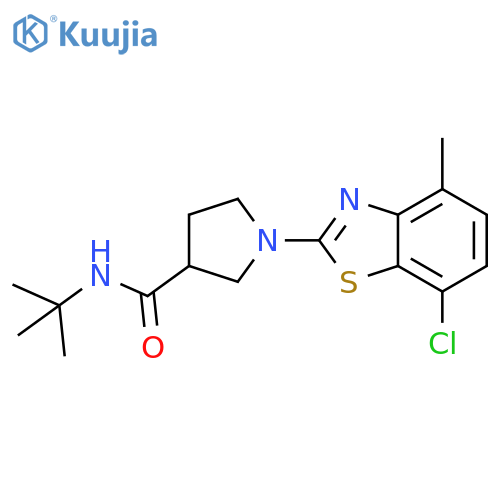Cas no 2640962-91-8 (N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide)

2640962-91-8 structure
商品名:N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide
N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide
- F6752-7535
- AKOS040724274
- 2640962-91-8
- 1-(7-Chloro-4-methyl-2-benzothiazolyl)-N-(1,1-dimethylethyl)-3-pyrrolidinecarboxamide
-
- インチ: 1S/C17H22ClN3OS/c1-10-5-6-12(18)14-13(10)19-16(23-14)21-8-7-11(9-21)15(22)20-17(2,3)4/h5-6,11H,7-9H2,1-4H3,(H,20,22)
- InChIKey: VJGCLDFEFQNVTE-UHFFFAOYSA-N
- ほほえんだ: N1(C2=NC3=C(C)C=CC(Cl)=C3S2)CCC(C(NC(C)(C)C)=O)C1
計算された属性
- せいみつぶんしりょう: 351.1172112g/mol
- どういたいしつりょう: 351.1172112g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 456
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 73.5Ų
じっけんとくせい
- 密度みつど: 1.262±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 15.84±0.20(Predicted)
N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6752-7535-75mg |
N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide |
2640962-91-8 | 75mg |
$312.0 | 2023-09-07 | ||
| Life Chemicals | F6752-7535-4mg |
N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide |
2640962-91-8 | 4mg |
$99.0 | 2023-09-07 | ||
| Life Chemicals | F6752-7535-2mg |
N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide |
2640962-91-8 | 2mg |
$88.5 | 2023-09-07 | ||
| Life Chemicals | F6752-7535-15mg |
N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide |
2640962-91-8 | 15mg |
$133.5 | 2023-09-07 | ||
| Life Chemicals | F6752-7535-10mg |
N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide |
2640962-91-8 | 10mg |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6752-7535-10μmol |
N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide |
2640962-91-8 | 10μmol |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6752-7535-5mg |
N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide |
2640962-91-8 | 5mg |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6752-7535-3mg |
N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide |
2640962-91-8 | 3mg |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6752-7535-2μmol |
N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide |
2640962-91-8 | 2μmol |
$85.5 | 2023-09-07 | ||
| Life Chemicals | F6752-7535-5μmol |
N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide |
2640962-91-8 | 5μmol |
$94.5 | 2023-09-07 |
N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide 関連文献
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
2640962-91-8 (N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide) 関連製品
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量